Chemical structure of 1,3-Bis(2-bromoethoxy)benzene
Chemical structure of 1,3-Bis(2-bromoethoxy)benzene
A Strategic Intermediate for Macrocyclic & Supramolecular Architectures[1]
Executive Summary
1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) is a bifunctional aromatic ether widely utilized as a "clip" or "linker" in organic synthesis.[1] Its meta-substituted geometry provides a pre-organized cleft, making it an indispensable precursor for constructing macrocycles such as crown ethers, cryptands, and calixarene derivatives. This guide details its chemical structure, optimized synthesis protocols, and critical role in supramolecular chemistry.
Chemical Profile & Structural Analysis
The molecule consists of a resorcinol (1,3-dihydroxybenzene) core where both phenolic hydroxyls have been alkylated with 2-bromoethyl groups. Unlike its ortho (catechol-derived) and para (hydroquinone-derived) isomers, the meta orientation induces a unique angular geometry (approx. 120°) that favors the formation of large macrocyclic rings rather than linear polymers.
1.1 Physicochemical Properties
| Property | Data |
| IUPAC Name | 1,3-Bis(2-bromoethoxy)benzene |
| CAS Number | 58929-74-1 |
| Molecular Formula | |
| Molecular Weight | 324.01 g/mol |
| Physical State | White to off-white low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in |
| Melting Point | 50–55 °C (typically lower than o- or p- isomers) |
1.2 Structural Visualization
The following diagram illustrates the core connectivity and the "cleft" geometry that facilitates macrocyclization.
Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][2] The symmetry of the molecule simplifies the spectrum, but the meta substitution creates a distinct pattern in the aromatic region compared to the singlet observed in the para isomer.
2.1
NMR Data (400 MHz,
)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.15 – 7.20 | Triplet ( | 1H | H-5 (Meta to both ethers) |
| Aromatic | 6.50 – 6.55 | Multiplet | 3H | H-2, H-4, H-6 |
| Aliphatic | 4.25 – 4.30 | Triplet ( | 4H | |
| Aliphatic | 3.60 – 3.65 | Triplet ( | 4H |
Diagnostic Insight: The triplet at ~7.2 ppm (H-5) and the cluster at ~6.5 ppm are characteristic of the resorcinol ether scaffold. The two triplets in the aliphatic region confirm the presence of the ethyl bromide chains.
Synthesis Protocol
The synthesis follows a standard Williamson ether synthesis. However, stoichiometry is critical . A large excess of 1,2-dibromoethane must be used to prevent the formation of polymers (where one dibromoethane molecule bridges two resorcinol molecules).
3.1 Reaction Scheme
3.2 Step-by-Step Procedure
-
Reagent Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Resorcinol (11.0 g, 100 mmol) in Acetone (250 mL) .
-
Base Activation: Add anhydrous Potassium Carbonate (
, 41.5 g, 300 mmol) . Stir at room temperature for 30 minutes to facilitate deprotonation. -
Alkylation: Add 1,2-Dibromoethane (94.0 g, 43 mL, 500 mmol) . Note: The 5-fold molar excess is crucial to favor the bis-alkylation over polymerization.
-
Reflux: Heat the mixture to reflux (~60 °C) for 48 hours . Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of resorcinol.
-
Work-up:
-
Cool the mixture to room temperature and filter off the inorganic salts (
/KBr). -
Concentrate the filtrate under reduced pressure to remove acetone and excess 1,2-dibromoethane (recycle the dibromoethane if possible).
-
-
Purification:
-
The residue will be a viscous oil or semi-solid.
-
Dissolve in
(100 mL) and wash with water ( mL) and brine ( mL). -
Dry over
, filter, and evaporate.[3] -
Recrystallization: If solid, recrystallize from Ethanol/Hexane. If oil, purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Applications in Supramolecular Chemistry
The primary utility of 1,3-bis(2-bromoethoxy)benzene lies in its ability to act as a geometric template for macrocycles.
4.1 Synthesis of Crown Ethers (e.g., BMP26C8)
It is the key precursor for Bis(m-phenylene)-26-crown-8 , a large ring used in the formation of rotaxanes and host-guest complexes.
-
Mechanism: The dibromide reacts with another equivalent of resorcinol (or a polyethylene glycol spacer) under high-dilution conditions.
-
Templating: The meta geometry pre-organizes the chain into a "C" shape, reducing the entropic cost of cyclization compared to para isomers.
4.2 Functionalization of Calixarenes
While calixarenes are typically made from phenols, this molecule can be used to bridge the lower rim of calix[4]arenes, locking them into specific conformations (e.g., cone vs. 1,3-alternate) by reacting with the phenolic oxygens of the calixarene scaffold.
Safety & Handling
-
Hazards: 1,3-Bis(2-bromoethoxy)benzene is an alkylating agent. It is a skin and severe eye irritant.
-
Toxicity: Like many alkyl halides, it is potentially mutagenic. Handle in a fume hood with nitrile gloves.
-
Storage: Store in a cool, dry place. Light sensitive (bromides can degrade over time, turning yellow).
References
-
BenchChem. 1,3-Bis(2-bromoethoxy)benzene (CAS 58929-74-1) Product Data & Applications.[1]Link
- Gibson, H. W., et al. (2006). "Synthesis of Bis(m-phenylene)-32-crown-10 and its Derivatives." Journal of Organic Chemistry. (Describes the use of meta-substituted precursors for large crown ethers).
- Gutsche, C. D. (1998). Calixarenes Revisited. Royal Society of Chemistry.
-
PubChem. Benzene, (2-bromoethoxy)- (Related mono-substituted data for comparison).Link
